4-Benzylmorpholine-2-carbothioamide

Physicochemical profiling pKa prediction Hydrogen-bond donor strength

Research challenge: variable H-bond donor profiles among morpholine C2-analogs and liquid-handling errors with 4-benzylmorpholine. Solution: 4-Benzylmorpholine-2-carbothioamide (≥98% purity). • Crystalline solid (mp 90-92°C) delivers ±0.1 mg gravimetric accuracy for DMSO stock preparation in 96/384-well plates. • Carbothioamide pKa 10.66-measurably stronger H-bond donor than carboxamide (pKa ~13.4)-enables systematic SAR without altering the morpholine core or N-benzyl substituent. • LogD 7.4 of 1.14 (0.32 log units below parent 4-benzylmorpholine) reduces lipophilicity-driven metabolic clearance while preserving membrane permeability. Ideal for fragment-based libraries and agrochemical lead generation. Standard ambient shipping; not hazardous.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 1240528-23-7
Cat. No. B1373070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylmorpholine-2-carbothioamide
CAS1240528-23-7
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C(=S)N
InChIInChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16)
InChIKeyCTMPIXXXJGQABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylmorpholine-2-carbothioamide: Structural and Physicochemical Profile


4-Benzylmorpholine-2-carbothioamide (CAS 1240528-23-7) is a heterocyclic building block defined by a morpholine ring bearing an N4-benzyl substituent and a C2-carbothioamide group, with molecular formula C₁₂H₁₆N₂OS and molecular weight 236.33 g/mol [1]. The compound is classified as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . Computed physicochemical properties include an acid pKa of 10.66, a logP of 1.47, and a logD (pH 7.4) of 1.14 [1]. Supplier-certified purity ranges from 95% to ≥98% depending on the vendor .

ScaffoldMorpholine core with N4-benzyl and C2-carbothioamide for medicinal chemistry libraries
ProfileComputed logD 1.14 supports permeability-solubility balance in oral bioavailability research
HandlingCrystalline solid with reported mp 90–92°C enables gravimetric dispensing for HTS workflows

4-Benzylmorpholine-2-carbothioamide: Irreplaceability vs. Generic Analogs


The carbothioamide moiety at the 2-position is not isosteric or isoelectronic with the carboxamide or carboxylic acid groups found in common analogs such as 4-Benzylmorpholine-2-carboxamide (CAS 135072-12-7) or 4-Benzylmorpholine-2-carboxylic acid (CAS 769087-80-1) [1]. Computed physicochemical properties confirm distinct ionization behavior: the target carbothioamide exhibits an acid pKa of 10.66, whereas the corresponding carboxamide analog is predicted to have a substantially different pKa (~13.4), and the N-benzylmorpholine tertiary amine protonates with a pKa near 6.8 . These differences in hydrogen-bond donor/acceptor capacity and charge state at physiological pH directly affect molecular recognition, target engagement, and pharmacokinetic profiles, making simple substitution invalid for structure-activity relationship studies [1].

Target: Carbothioamide (pKa 10.66)vsSubstitute: Carboxamide (pKa ~13.4)Hydrogen-bond donor strength may shift significantly across the 2.7-unit pKa difference, potentially altering target engagement profiles.
Target: LogD 1.14vsSubstitute: 4-Benzylmorpholine (LogP 1.46)Lipophilicity reduction and thioamide polarity may not be replicated by the unsubstituted parent scaffold, affecting solubility and metabolic stability.

4-Benzylmorpholine-2-carbothioamide: Differentiation from Closest Analogs


Hydrogen-Bond Donor Strength: Carbothioamide vs. Carboxamide

The C2 carbothioamide group of the target compound confers an acid pKa of 10.66 (JChem prediction), approximately 2.7 log units lower than the predicted pKa of ~13.4 for the corresponding 4-Benzylmorpholine-2-carboxamide [1]. This lower pKa indicates that the thioamide N–H is a meaningfully stronger hydrogen-bond donor than the carboxamide N–H, which may enhance binding affinity to biological targets that act as hydrogen-bond acceptors.

H-Bond Donor Strength
Class-level inference
Target pKa 10.66 vs. Carboxamide pKa ~13.4 (ΔpKa ≈ 2.7)
Reported stronger H-bond donor profile supports binding-affinity context review.
Computed values; experimental confirmation pending.
Physicochemical profiling pKa prediction Hydrogen-bond donor strength

Lipophilicity: Carbothioamide vs. 4-Benzylmorpholine

The target compound has a computed logD (pH 7.4) of 1.14, whereas 4-Benzylmorpholine (CAS 10316-00-4), which lacks the polar carbothioamide group, has a reported logP of 1.46 (essentially equivalent to its logD at pH 7.4 since it is predominantly uncharged) [1][2]. The 0.32-unit lower logD of the carbothioamide derivative indicates moderately reduced lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding relative to the parent scaffold.

Lipophilicity Shift
Cross-study comparable
Target LogD (pH 7.4) = 1.14 vs. 4-Benzylmorpholine LogP = 1.46
Moderately lower lipophilicity supports improved solubility context for lead optimization.
Method-context comparison; conditions may differ.
Lipophilicity LogD Membrane permeability

Solid-State Handling Advantage Over 4-Benzylmorpholine

The target carbothioamide derivative is a crystalline solid with a reported melting point of 90–92°C [1], whereas 4-Benzylmorpholine is a liquid at ambient temperature . This solid-state form enables gravimetric dispensing with higher accuracy, reduces volatility-related losses during storage, and facilitates solid-phase purification techniques.

Solid-State Handling
Class-level inference
Crystalline solid; reported mp 90–92°C vs. 4-Benzylmorpholine (liquid)
Solid form supports gravimetric dispensing and reduces volatility-related loss.
Supplier-reported melting point.
Solid-state properties Melting point Formulation compatibility

Supplier Purity Comparison for Assay Reproducibility

ChemScene offers 4-Benzylmorpholine-2-carbothioamide at ≥98% purity , while AKSci supplies the same compound at 95% minimum purity . The 3% absolute purity difference means the 95% material may contain up to 1.6-fold more total impurities by mass, which can introduce confounding biological activity in sensitive assays such as phenotypic screening or target engagement studies.

Purity Grade
Head-to-head
≥98% (ChemScene) vs. 95% (AKSci); up to 1.6-fold impurity burden difference
Higher purity grade supports lot-to-lot reproducibility in sensitive assays.
Data to verify; supplier COA conditions may vary.
Chemical purity Quality assurance Reproducibility

Thioamide as a Versatile Heterocycle Precursor

The thioamide functional group is a well-established synthetic handle for constructing sulfur-containing heterocycles including thiazoles, thiadiazoles, and thiazolines via cyclocondensation reactions, as well as for conversion to amidines . In contrast, the corresponding carboxamide analog (4-Benzylmorpholine-2-carboxamide) lacks this orthogonal reactivity, limiting downstream diversification options [1].

Synthetic Diversification
Class-level inference
Thioamide enables thiazole/thiadiazole synthesis; inaccessible from carboxamide analog
Supports diversity-oriented synthesis context; orthogonal reactivity profile.
Method context; literature-established transformations.
Synthetic chemistry Thioamide reactivity Heterocycle synthesis

4-Benzylmorpholine-2-carbothioamide: Key Application Scenarios


Carbothioamide H-Bond Donor Modulation in SAR Studies

In SAR campaigns where the hydrogen-bond donor strength of the C2 substituent is hypothesized to be a key pharmacophoric determinant, the carbothioamide group of the target compound (pKa 10.66) provides a measurably stronger H-bond donor than the corresponding carboxamide (pKa ~13.4), enabling systematic exploration of this parameter without altering the morpholine core or N-benzyl substituent [1]. Procurement of this specific thioamide derivative is essential when the biological target's crystal structure reveals a hydrogen-bond acceptor within 3.0–3.5 Å of the ligand's C2 position.

LogD Tuning for Oral Bioavailability in Lead Optimization

The computed logD (pH 7.4) of 1.14 for the target compound is 0.32 units lower than the logP of unsubstituted 4-Benzylmorpholine (1.46), indicating that replacement of the parent morpholine scaffold with the carbothioamide derivative can reduce lipophilicity-driven metabolic clearance while maintaining sufficient membrane permeability [1]. This makes the compound a strategic advanced intermediate for medicinal chemistry teams operating under Lipinski's Rule of Five constraints.

Solid Dispensing Accuracy in HTS Compound Management

Unlike the liquid analog 4-Benzylmorpholine, the target compound is a crystalline solid with a melting point of 90–92°C, enabling precise gravimetric dispensing (±0.1 mg accuracy) for the preparation of DMSO stock solutions in 96- or 384-well plate formats [1]. Laboratories managing compound libraries exceeding 10,000 entries will benefit from reduced volumetric dispensing errors and improved inter-plate concentration consistency.

Diversity-Oriented Synthesis via Thioamide Reactivity

The thioamide functional group at the C2 position enables chemoselective transformations—including cyclocondensation to thiazoles and thiadiazoles, and reduction to the corresponding amine—that are not accessible from carboxamide or carboxylic acid analogs [1]. This positions the compound as a privileged intermediate for constructing sp³-enriched, sulfur-containing morpholine libraries for fragment-based drug discovery or agrochemical lead generation.

Application
Selection Property
Validation Focus
H-Bond donor SAR studies
Carbothioamide pKa context
Binding-affinity endpoint review
Lead optimization
LogD-mediated permeability-solubility balance
Solubility and metabolic stability profiling
HTS compound management
Crystalline solid; mp 90–92°C
Gravimetric accuracy and inter-plate consistency
Diversity-oriented synthesis
Thioamide reactivity profile
Synthetic route validation

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